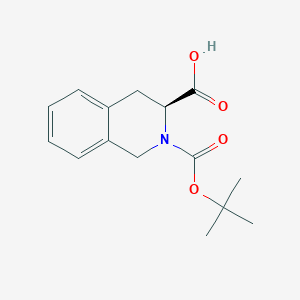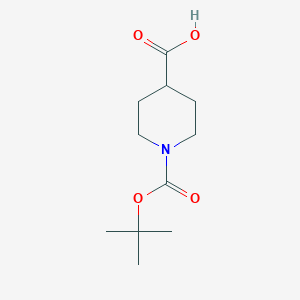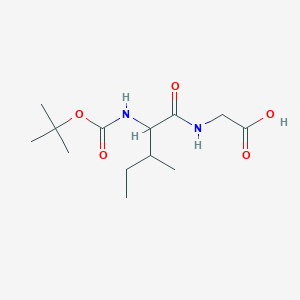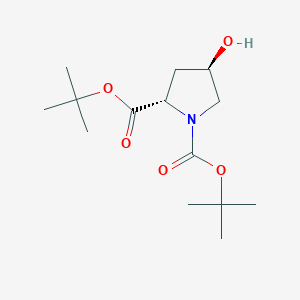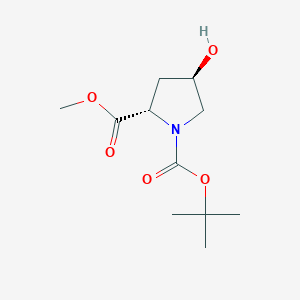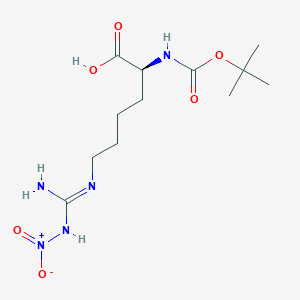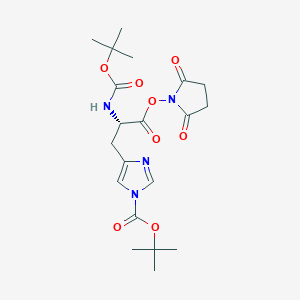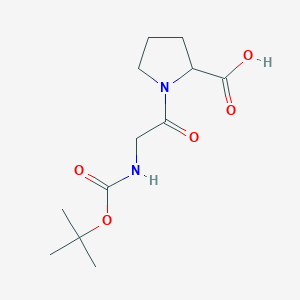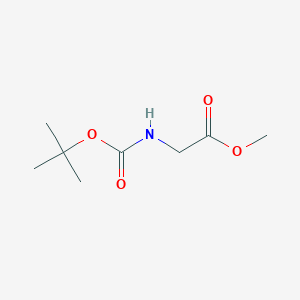
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly employed to protect amines during chemical reactions, preventing unwanted side reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is used as an intermediate in the synthesis of peptides and other complex organic molecules. The Boc group provides a temporary protection for the amine, allowing for selective reactions at other functional groups.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. The protected amine can be selectively deprotected to study the effects of the free amine on biological systems.
Medicine
In medicinal chemistry, ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is used in the synthesis of pharmaceutical compounds. The Boc group helps in the stepwise construction of drug molecules, ensuring that the amine functionality is introduced at the correct stage of synthesis.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of fine chemicals and pharmaceuticals. Its stability and ease of deprotection make it a valuable intermediate in various production processes.
Wirkmechanismus
Target of Action
As a derivative of the amino acid valine , it may interact with biological systems in a similar manner to other amino acids and their derivatives .
Mode of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Given its structural similarity to valine, it may be involved in protein synthesis and other metabolic processes related to amino acids .
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure, and in the case of Boc-N-methyl-D-Valine, its tert-butoxycarbonyl (Boc) group may influence its bioavailability .
Result of Action
As an amino acid derivative, it may contribute to protein synthesis and other cellular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid typically involves the protection of the amine group with a Boc group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or reagents like oxalyl chloride in methanol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Deprotection: The primary amine is regenerated after the removal of the Boc group.
Substitution: New amine derivatives with different substituents.
Oxidation and Reduction: Depending on the reaction, various oxidized or reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of more complex peptides.
N-tert-Butoxycarbonyl-L-valine: Used in peptide synthesis, similar in function but with a different side chain.
Uniqueness
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is unique due to its specific chiral center and the presence of a methyl group, which can influence its reactivity and interactions in chemical and biological systems. The Boc group provides a robust protection strategy, making it a versatile intermediate in various synthetic applications.
Eigenschaften
IUPAC Name |
(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUAXAVJMJDPDH-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427033 |
Source


|
| Record name | Boc-N-methyl-D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89536-85-6 |
Source


|
| Record name | Boc-N-methyl-D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


